
1-Phenyl-3-(pyridin-2-ylmethyl)urea
Vue d'ensemble
Description
1-Phenyl-3-(pyridin-2-ylmethyl)urea is a chemical compound with the molecular formula C13H13N3O . It has a molecular weight of 227.27 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . A common method involves the use of metal- and column-free one-pot ammonolysis, using a wide range of aryl and alkyl amines . This reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group, a pyridin-2-ylmethyl group, and a urea group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Antiproliferative Agents in Cancer Research
Compounds similar to 1-Phenyl-3-(pyridin-2-ylmethyl)urea, specifically 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, such as A549, HCT-116, and PC-3. These compounds have demonstrated significant antiproliferative effects and have been identified as potential new chemotypes for designing effective antiproliferative agents (Zhang et al., 2019). Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have also shown promising antiproliferative effects against the same cancer cell lines, highlighting their potential as new anticancer agents (Feng et al., 2020).
Anion Binding Studies
Ureido-pyridyl ligands, closely related to this compound, have been synthesized and studied for their anion binding properties. These ligands have shown an ability to form complexes with various polyatomic anions, contributing to the understanding of anion binding with urea functionality in ureido-pyridyl ligands (Marivel et al., 2011).
Antiangiogenesis Evaluation and Molecular Docking
Novel urea derivatives, including 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, have been synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. These compounds have demonstrated significant antiangiogenic effects in various assays, indicating their potential as inhibitors in angiogenesis-related studies (Machado et al., 2015).
Ion-Pair Binding Studies
Mixed N,S-donor 2-ureidopyridine ligands, which are structurally related to this compound, have been synthesized and studied for their ability to bind ion pairs. These studies have provided insights into the coordination and hydrogen bonding interactions of these ligands with ion pairs (Qureshi et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to have antiproliferative effects on cancer cell lines , suggesting that this compound may also target proteins or pathways involved in cell proliferation.
Mode of Action
It’s worth noting that urea derivatives have been found to interact with their targets and cause changes that lead to antiproliferative effects
Biochemical Pathways
Given its potential antiproliferative effects, it may impact pathways related to cell cycle regulation and apoptosis .
Propriétés
IUPAC Name |
1-phenyl-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGNBWVJHYAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


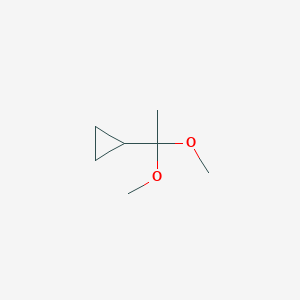
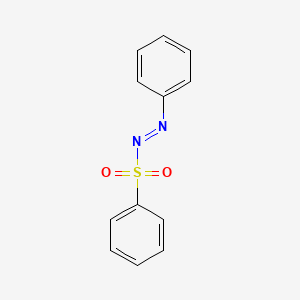

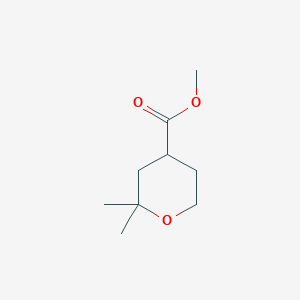
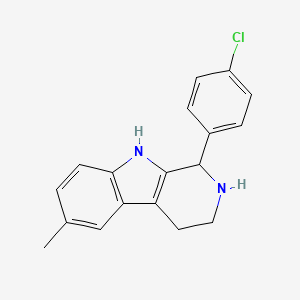
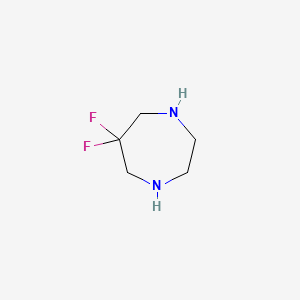
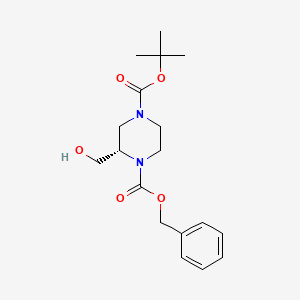


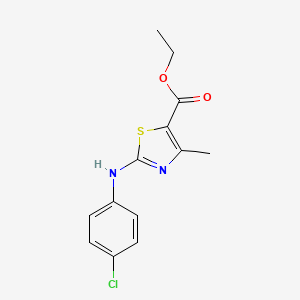
![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)

acetate](/img/structure/B3143639.png)
